Carmine Red

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carmine Red, also known as cochineal, is a vibrant red pigment derived from the carminic acid produced by the cochineal insect (Dactylopius coccus). This pigment has been used for centuries, dating back to ancient civilizations such as the Aztecs and Mayans, who utilized it for dyeing textiles. In modern times, this compound is widely used in food, cosmetics, and pharmaceuticals due to its bright and stable color properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carmine Red is primarily obtained from the dried bodies of female cochineal insects. The process involves several steps:

Sourcing: Cochineal insects are harvested from cacti.

Preparation: The insects are dried and crushed to produce a fine powder.

Extraction: The powder is boiled in water to extract the carminic acid.

Fixing: A mordant, such as aluminum or chromium salts, is added to stabilize the color.

Separation: The mixture is filtered to obtain the dye

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale farming of cochineal insects, primarily in Peru, Mexico, and the Canary Islands. The insects are collected, dried, and processed to extract carminic acid, which is then converted into this compound through the addition of mordants. This process ensures a consistent and high-quality pigment .

Análisis De Reacciones Químicas

Carmine Red undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the breakdown of the carminic acid structure.

Reduction: It can be reduced under specific conditions, altering its color properties.

Substitution: this compound can participate in substitution reactions, where functional groups in the carminic acid molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Various organic reagents depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of smaller organic molecules, while substitution reactions can produce a variety of carminic acid derivatives .

Aplicaciones Científicas De Investigación

Carmine Red has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in histological staining to highlight cellular structures.

Medicine: Utilized in the formulation of certain medications and as a diagnostic tool.

Industry: Widely used as a natural colorant in food, cosmetics, and textiles .

Mecanismo De Acción

Carmine Red is often compared with other red pigments, such as:

Red 3 (Erythrosine): A synthetic red dye used in food and cosmetics. Unlike this compound, it is not derived from natural sources.

Red 40 (Allura Red): Another synthetic dye commonly used in the food industry. It is more stable than this compound but lacks the natural origin.

Crimson Lake: A historical pigment similar to this compound but derived from different sources.

Uniqueness: this compound stands out due to its natural origin, vibrant color, and historical significance. It is preferred in applications where natural ingredients are prioritized .

Comparación Con Compuestos Similares

- Erythrosine (Red 3)

- Allura Red (Red 40)

- Crimson Lake

Carmine Red continues to be a valuable compound in various fields, offering both historical significance and modern applications.

Propiedades

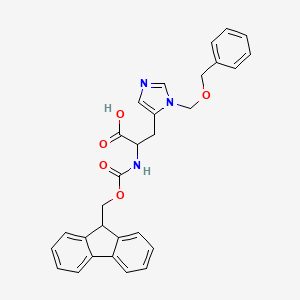

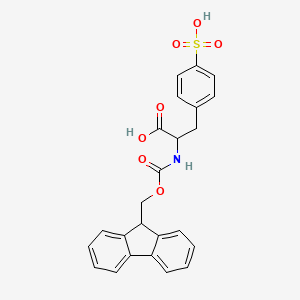

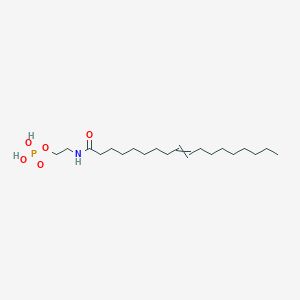

Fórmula molecular |

C22H15AlCaO13 |

|---|---|

Peso molecular |

554.4 g/mol |

Nombre IUPAC |

aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |

InChI |

InChI=1S/C22H20O13.Al.Ca/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);;/q;+3;+2/p-5/t7-,14-,19+,20-,21+;;/m1../s1 |

Clave InChI |

NRRCIUMXCVOIJX-ZCRVBCRXSA-I |

SMILES isomérico |

CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |

SMILES canónico |

CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13386356.png)

![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)

![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)

![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)

![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)